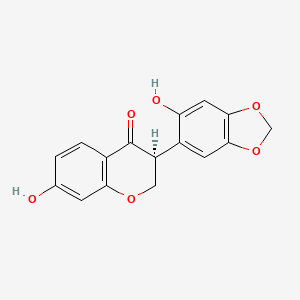

(+)-Sophorol

Description

Contextualization of (+)-Sophorol within the Isoflavonoid (B1168493) Class

This compound belongs to the isoflavonoids, a large and well-researched class of plant secondary metabolites. frontiersin.orgresearchgate.net Isoflavonoids are characterized by a 3-phenylchroman skeleton, which distinguishes them from the 2-phenylchroman structure of parent flavonoids. frontiersin.org They are derived biosynthetically from the phenylpropanoid pathway and are found predominantly in the Leguminosae family of plants. frontiersin.orgresearchgate.net

Within this class, this compound is further categorized as an isoflavanone (B1217009). hmdb.caphytobank.ca Isoflavanones are a subclass of isoflavonoids featuring a ketone group at the C4 position of the isoflavan (B600510) skeleton. hmdb.caphytobank.ca The structure of this compound possesses a single chiral center at the C3 position, resulting in two enantiomers; the this compound form has the (3S)-configuration. It has been reported in plants such as Dalbergia parviflora and is studied for its role in the biochemical pathways of legumes like the pea. ahtrees.orgnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3S)-7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one | nih.gov |

| Molecular Formula | C₁₆H₁₂O₆ | nih.gov |

| Molecular Weight | 300.26 g/mol | nih.gov |

| Chemical Class | Isoflavonoid | frontiersin.orgphytobank.ca |

| Sub-Class | Isoflavanone | hmdb.caphytobank.ca |

| CAS Registry Number | 524-08-3 | phytobank.canih.gov |

Significance of Isoflavonoids in Biological Systems and Research

Isoflavonoids are significant for both the plants that produce them and for human health research. In plants, they play crucial roles in defense mechanisms against pathogens and environmental stressors, often acting as phytoalexins. frontiersin.orgfrontiersin.org They also function as signaling molecules in plant-microbe interactions, such as the symbiosis between legumes and nitrogen-fixing rhizobia bacteria. frontiersin.org

In the context of human health, isoflavonoids have been the subject of extensive research due to their diverse biological activities. nih.govmdpi.com Many isoflavonoids, such as genistein (B1671435) and daidzein (B1669772) found in soybeans, are known as phytoestrogens because their chemical structure is similar to human estrogen, allowing them to bind to estrogen receptors. frontiersin.orgfrontiersin.orgebsco.com This property has led to investigations into their role in managing menopausal symptoms and their potential effects on hormone-related conditions. ebsco.comnih.gov The broad spectrum of reported activities for this class of compounds has established them as an important area of research in nutrition and medicine. researchgate.netmdpi.com

Table 2: Investigated Biological Activities of Isoflavonoids

| Activity | Description | Key Examples | Source(s) |

|---|---|---|---|

| Phytoestrogenic | Binds to estrogen receptors, exerting weak estrogenic or anti-estrogenic effects. | Genistein, Daidzein | frontiersin.orgfrontiersin.orgebsco.com |

| Anticancer | Studied for potential in preventing or treating certain cancers through various mechanisms, including cell cycle arrest and apoptosis. | Genistein, Daidzein, Biochanin A | nih.govmdpi.comebsco.com |

| Antioxidant | May protect cells from damage caused by oxidative stress. | Maackiain | nih.govnih.gov |

| Anti-inflammatory | Implicated in reducing inflammation. | Maackiain | frontiersin.orgnih.gov |

| Cardiovascular Health | Investigated for effects on cholesterol levels and other cardiovascular risk factors, though results can be inconsistent. | Genistein, Biochanin A | nih.govebsco.com |

| Bone Health | Studied for a potential role in improving bone density, particularly in postmenopausal women. | Genistein | ebsco.comnih.gov |

Overview of Current Research Landscape on this compound

Research on this compound, while not as extensive as for major isoflavonoids like genistein, is focused on its unique biochemical roles and potential applications. A significant area of study is its function as a biosynthetic intermediate. frontiersin.orgnih.gov In legumes such as the pea, this compound is a precursor in the formation of pterocarpans, a class of phytoalexins with antifungal properties. ahtrees.orgnih.gov Specifically, enzymes like isoflavone (B191592) reductase (IFR) produce sophorol (B1235898), which is then converted into other complex defense compounds. frontiersin.orgnih.gov

Direct biological activities of sophorol have also been reported. Studies have indicated that the compound possesses antimicrobial activity against various microorganisms, anti-inflammatory effects, and antioxidant properties. ontosight.ai

Beyond its biological functions, sophorol has found applications in materials science. For instance, it has been used in the greener synthesis of gold nanoparticles, where it acts as a capping and stabilizing agent. walshmedicalmedia.com The synthesis of sophorol and its derivatives is also an active area of chemical research, with methods developed for its creation via the oxidative rearrangement of chalcones. researchgate.netrsc.org This research landscape highlights this compound as a valuable molecule for studying plant biochemistry, biosynthesis, and for developing new materials and chemical entities. ahtrees.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H12O6 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

(3S)-7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H12O6/c17-8-1-2-9-13(3-8)20-6-11(16(9)19)10-4-14-15(5-12(10)18)22-7-21-14/h1-5,11,17-18H,6-7H2/t11-/m1/s1 |

InChI Key |

FAPWSAQOVOBPCP-LLVKDONJSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 |

Origin of Product |

United States |

Occurrence and Natural Abundance of + Sophorol

Identification of Plant and Microbial Sources

The presence of (+)-sophorol has been confirmed in specific plant species, where it plays distinct roles. Its isolation and identification have been crucial in elucidating the biosynthetic pathways of other important isoflavonoids.

Isolation from Dalbergia parviflora

This compound has been isolated from the heartwood of Dalbergia parviflora, a plant species native to Thailand. researchgate.netnih.gov This plant has a history of use in traditional medicine. researchgate.net The heartwood of D. parviflora is a rich source of various flavonoids, including isoflavones, isoflavanones, and pterocarpans. researchgate.net In one study, this compound was one of eleven known compounds isolated from the heartwood, alongside several newly identified molecules. nih.gov The isolation and characterization of these compounds, including this compound, contribute to the understanding of the plant's chemical composition and its potential applications. researchgate.netnih.gov

Presence in Pisum sativum as a Biosynthetic Intermediate

In the garden pea, Pisum sativum, this compound is recognized as a key intermediate in the biosynthesis of the phytoalexin (+)-pisatin. osti.govoup.comresearchgate.net Phytoalexins are antimicrobial compounds that plants synthesize in response to pathogen attack or stress. oup.comresearchgate.netfrontiersin.org The production of pisatin (B192138) is a defense mechanism for the pea plant. oup.com

The biosynthetic pathway involves the NADPH-dependent reduction of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049) to form this compound. osti.govoup.comnih.gov This enzymatic activity, catalyzed by an isoflavone (B191592) reductase, is inducible by stressors like copper chloride (CuCl2), mimicking a pathogen-induced response. osti.govresearchgate.netnih.gov The timing of this induction aligns with that of the final enzyme in the pisatin pathway, 6a-hydroxymaackiain (B600481) 3-O-methyltransferase. osti.govresearchgate.net Further research has shown that protein extracts from pisatin-synthesizing pea seedlings can metabolize (-)-sophorol (B1260885) in an NADPH-dependent manner, producing several products, one of which is believed to be the isoflavanol 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol. researchgate.net The more efficient incorporation of (-)-sophorol compared to its (+) enantiomer into pisatin suggests the involvement of intermediates with a (-) chirality in the biosynthesis of (+)-pisatin. researchgate.net

Table 1: Key Enzymes and Intermediates in Pisatin Biosynthesis

| Precursor/Intermediate | Enzyme | Product |

| 2',7-dihydroxy-4',5'-methylenedioxyisoflavone | Isoflavone Reductase | This compound |

| (-)-Sophorol | Sophorol (B1235898) Reductase | 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol |

| (+)6a-hydroxymaackiain | 6a-hydroxymaackiain 3-O-methyltransferase | (+)-Pisatin |

Exploration of Novel Natural Habitats

While Dalbergia parviflora and Pisum sativum are well-documented sources, the search for novel natural habitats of this compound is an ongoing area of research. nih.gov The exploration of diverse ecosystems, from terrestrial plants in remote geographical regions to marine organisms and microorganisms, holds the potential for discovering new sources of this and other natural products. nih.govslideshare.netfrontiersin.org The chemical diversity of plants and microbes suggests that this compound may be present in other species, particularly within the Leguminosae family, which is known for producing a wide array of isoflavonoids. elte.hunih.gov Environmental factors such as soil composition, climate, and biotic interactions can influence the phytochemical profile of plants, potentially leading to the production of this compound in previously unrecorded species. niscpr.res.in

Ecological and Biological Roles in Native Organisms

The primary ecological role of this compound in its native organisms is linked to plant defense. As a precursor to the phytoalexin pisatin in Pisum sativum, it is an integral part of the plant's induced defense system against microbial pathogens. oup.comfrontiersin.org Phytoalexins like pisatin can inhibit the growth of invading fungi and other microorganisms, thus protecting the plant from disease. oup.com The biosynthesis of these defensive compounds is a common strategy employed by plants to adapt to environmental stresses. nih.gov

Isoflavonoids, the class of compounds to which this compound belongs, play a variety of roles in plant life. frontiersin.org Beyond direct antimicrobial activity, they can act as signaling molecules in plant-microbe interactions, such as the establishment of symbiotic relationships with nitrogen-fixing bacteria. frontiersin.org They also contribute to pigmentation and can protect the plant from herbivores. frontiersin.orgfrontiersin.org The specific ecological functions of this compound itself, beyond its role as a biosynthetic intermediate, are not yet fully elucidated and warrant further investigation.

Isolation and Purification Methodologies for + Sophorol

Initial Extraction Techniques from Biological Matrices

The first critical step is the liberation of (+)-Sophorol from the plant matrix, typically from species of the Sophora genus. The choice of extraction method is crucial for maximizing yield and minimizing the co-extraction of undesirable compounds.

Traditional solvent-based extraction remains a widely used and effective method for obtaining crude extracts containing this compound. The selection of an appropriate solvent is paramount and is based on the principle of "like dissolves like," where the polarity of the solvent is matched to the polarity of the target compound.

Maceration is a simple yet time-intensive technique involving the soaking of powdered plant material in a selected solvent at room temperature. nih.gov This method is particularly suitable for thermolabile compounds. nih.gov For isoflavonoids like this compound, alcohols or alcohol-water mixtures are often employed. nih.gov For instance, 70% ethanol (B145695) is a common choice for extracting flavonoids and isoflavonoids. semanticscholar.org

Soxhlet extraction offers a more efficient alternative by continuously passing fresh, heated solvent over the sample material. nih.gov This technique uses a smaller volume of solvent compared to maceration and can significantly reduce extraction time. mdpi.com However, the elevated temperatures can pose a risk of degradation for heat-sensitive compounds. nih.gov

The following table summarizes common solvents used in these approaches:

| Solvent | Polarity | Application Notes |

|---|---|---|

| Methanol (B129727) | High | Frequently used for extracting polar flavonoids and isoflavonoids. nih.govcabidigitallibrary.org |

| Ethanol | High | Often used as an aqueous mixture (e.g., 70-95%); considered a safer solvent (GRAS). nih.govsemanticscholar.org |

| Ethyl Acetate | Medium | Used for fractionating crude extracts to isolate compounds of intermediate polarity. |

| n-Hexane | Low | Primarily used for initial defatting of plant material to remove nonpolar lipids and chlorophyll. nih.gov |

To overcome the limitations of conventional methods, several modern extraction technologies have been developed. These techniques often offer improved efficiency, reduced solvent consumption, and shorter extraction times. youtube.com

Ultrasound-Assisted Extraction (UAE) , or sonication, utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. mdpi.com This method typically results in higher yields in a shorter time and at lower temperatures compared to traditional techniques.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample matrix, causing cell rupture and promoting the release of target compounds into the solvent. mdpi.comnih.gov MAE is known for its high speed and efficiency. nih.gov

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analyte while maintaining the solvent in a liquid state, leading to rapid and efficient extraction. nih.gov

Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds like this compound.

Chromatographic Separation Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this mixture. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. uvic.ca

Column chromatography is a fundamental and widely used preparative technique for purifying compounds from extracts. miamioh.edulibretexts.org The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina, and a solvent (mobile phase) is passed through the column. uvic.camiamioh.edu Compounds separate based on their affinity for the stationary phase; less polar compounds generally elute faster than more polar compounds when using a polar stationary phase like silica gel. uvic.ca

For the purification of isoflavonoids, silica gel is a common choice for the stationary phase. The mobile phase often consists of a gradient of nonpolar to more polar solvents, such as a mixture of hexane and ethyl acetate, with the polarity gradually increasing to elute compounds with increasing polarity. miamioh.edu Macroporous resins can also be used for the initial fractionation of crude extracts before finer purification steps. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the analysis and purification of compounds. mdpi.com It offers high resolution and sensitivity, making it ideal for separating structurally similar compounds. rochester.edu Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the purification of flavonoids and isoflavonoids. semanticscholar.orgnih.gov

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. nih.govnih.gov The selection of the mobile phase and gradient elution program is optimized to achieve the best separation between this compound and any closely related impurities. nih.gov The purity of the isolated fractions is typically confirmed using analytical HPLC. plos.org

| Parameter | Typical Conditions for Isoflavonoid (B1168493) Purification |

|---|---|

| Stationary Phase | Reversed-Phase C18 (octadecyl-silica) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with a small percentage of formic or acetic acid to improve peak shape) semanticscholar.org |

| Detection | UV-Vis or Photodiode Array (PDA) Detector, typically monitored at wavelengths around 254 nm or 280 nm |

| Mode | Preparative or Semi-Preparative for isolation google.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of the purification process. nih.gov It helps in selecting the appropriate solvent system for column chromatography and in identifying which fractions collected from the column contain the target compound. uvic.ca

In TLC, a thin layer of adsorbent (like silica gel) on a plate acts as the stationary phase. nih.gov The sample is spotted on the plate, which is then placed in a chamber with a solvent (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample. The separation is quantified by the retention factor (Rf) value. For flavonoids, a common mobile phase might be a mixture of ethyl acetate, formic acid, acetic acid, and water. nih.gov Spots can be visualized under UV light (typically at 254 nm or 366 nm) or by spraying with a visualizing reagent, such as an anisaldehyde-sulfuric acid solution, followed by heating. nih.govepfl.ch

Advanced Preparative Chromatography

Following initial extraction and preliminary purification steps, advanced preparative chromatographic techniques are employed to isolate this compound in high purity. These methods offer superior resolution and efficiency in separating complex mixtures of structurally related compounds, such as the isoflavonoids commonly found in botanical extracts.

Counter-current chromatography is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. wikipedia.org This technique is particularly well-suited for the preparative-scale separation of natural products. globalresearchonline.net High-Speed Counter-Current Chromatography (HSCCC), an advanced form of CCC, utilizes a strong centrifugal force to hold the liquid stationary phase in place, allowing for high sample loads and efficient separation. nih.gov

While specific studies detailing the isolation of this compound using CCC are not prevalent, the methodology has been successfully applied to separate a wide array of flavonoid and isoflavonoid glycosides from various Sophora species, demonstrating its high potential for purifying sophorol (B1235898). nih.govsid.irsums.ac.ir In these separations, the selection of an appropriate biphasic solvent system is the most critical parameter. The partition coefficient (K) of the target compound determines its behavior in the system, with ideal K values typically ranging between 0.4 and 2.5. tautobiotech.commdpi.com

Researchers have utilized various solvent systems for the separation of isoflavonoids from Sophora extracts. For instance, a two-phase solvent system of n-hexane–ethyl acetate–methanol–water is commonly employed. tautobiotech.comresearchgate.net By optimizing the volume ratios of these solvents, a tailored separation can be achieved. For example, in the separation of compounds from Sophora flavescens, a system of n-hexane–ethyl acetate–methanol–water at a 1:1:1:1 volume ratio was used to successfully isolate sophoraflavanone G, kushenol I, and kurarinone with purities of 95.6%, 97.3%, and 99.4%, respectively. researchgate.net Another study on flavonoids from Sophora japonica utilized a stepwise elution with ethyl acetate-n-butanol-water (5:1:5, v/v) followed by the same system containing aqueous ammonia (B1221849) to achieve high-purity separation of five different glycosides. sid.irsums.ac.ir

The table below summarizes representative HSCCC applications for separating isoflavonoids from Sophora species, illustrating the conditions that could be adapted for the purification of this compound.

| Source Material | Target Compounds | Solvent System (v/v/v/v) | Yield (from crude extract) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Sophora flavescens | Sophoraflavanone G, Kushenol I, Kurarinone | n-hexane–ethyl acetate–methanol–water (1:1:1:1) | 22.5 mg, 39.3 mg, 83.5 mg (from 350 mg) | 95.6, 97.3, 99.4 | researchgate.net |

| Sophora japonica L. | Kaempferol-3-O-sophoroside, Rutin, Sophorabioside, Sophoricoside (B191293) | Ethyl acetate-n-butanol-water (5:1:5) with stepwise elution | 11.2 mg, 3.2 mg, 11.5 mg, 10.1 mg (from 200 mg) | 98.1, 97.6, 99.2, 98.3 | sid.irsums.ac.ir |

| Sophora alopecuroides L. | Alopecurone A, Sophoraflavanone G, Alopecurone B | n-hexane/ethyl acetate/methanol/water (9:6:6:8) | 35.0 mg, 21.0 mg, 31.0 mg (from 200 mg) | >95.0 | nih.gov |

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the mobile phase. americanpharmaceuticalreview.com It is considered a "green" technique due to the reduced use of organic solvents. americanpharmaceuticalreview.com SFC combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. americanpharmaceuticalreview.commdpi.com

SFC is particularly effective for the separation of isoflavones due to their structural similarities. researchgate.netnih.gov The technique has been shown to provide excellent baseline separation of complex isoflavone (B191592) mixtures, including aglycones and glycosides, in very short analysis times. nih.gov For preparative applications, SFC allows for the efficient isolation of optically pure compounds, which is relevant for chiral molecules like this compound. americanpharmaceuticalreview.com

Method development in SFC for isoflavonoid separation typically involves screening different stationary phases (columns) and optimizing the mobile phase composition. Common columns include those with diol or 2-ethylpyridine stationary phases, which provide selective interactions with the analytes. mdpi.com The mobile phase often consists of supercritical CO2 with a polar organic modifier, such as methanol, to control the elution strength. researchgate.netmdpi.com The addition of a small amount of an acid, like phosphoric acid, can improve peak shape and resolution. researchgate.netnih.gov This approach has been validated for the quantitative analysis of isoflavones from various plant sources, achieving high accuracy and precision. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used and robust technique for the final purification of natural products. springernature.comrjptonline.org It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significantly larger sample quantities, with the goal of isolating a specific compound rather than just quantifying it. springernature.com

For the purification of isoflavonoids like this compound, reversed-phase preparative HPLC is the most common mode. springernature.com In this setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. scialert.net A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with different polarities from the crude or semi-purified extract. scialert.net The fractions containing the target compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified this compound.

Preparative Gas Chromatography (GC) is a technique used to separate and isolate compounds in a gaseous mobile phase. Its application is restricted to analytes that are volatile and thermally stable. Isoflavonoids, including this compound, are complex phenolic compounds with high molecular weights and low volatility. They typically decompose at the high temperatures required for gas chromatographic analysis. Therefore, preparative GC is not a suitable method for the isolation and purification of this compound.

Biosynthesis and Chemo Enzymatic Synthesis of + Sophorol

Elucidation of Natural Biosynthetic Pathways

The natural production of (+)-Sophorol is a finely tuned process embedded within the broader isoflavonoid (B1168493) biosynthetic cascade. This pathway involves a series of enzymatic reactions that ultimately lead to the formation of this specific stereoisomer.

Positioning within the Isoflavonoid Biosynthesis Cascade

The journey to this compound begins with the general phenylpropanoid pathway, which provides the foundational precursors for a vast array of plant secondary metabolites. frontiersin.org Aromatic amino acids, primarily phenylalanine, are converted into p-coumaroyl CoA through the action of a trio of enzymes: phenylalanine ammonia (B1221849) lyase (PAL), trans-cinnamate-4-hydroxylase (C4H), and 4-coumaroyl CoA lyase (4CL). frontiersin.org This initial phase sets the stage for the synthesis of flavonoids, with chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) catalyzing the formation of key intermediates like naringenin (B18129) and liquiritigenin. frontiersin.orgnih.gov

A pivotal and defining step in isoflavonoid biosynthesis is the migration of the B-ring from the C-2 to the C-3 position of the flavonoid backbone. frontiersin.org This reaction is orchestrated by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, leading to the formation of an unstable 2-hydroxyisoflavanone (B8725905) intermediate that is subsequently dehydrated to yield isoflavones such as daidzein (B1669772) and genistein (B1671435). frontiersin.org The pathway leading to this compound then diverges, involving further hydroxylation and modification of these basic isoflavone skeletons. frontiersin.org Specifically, the formation of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049) (DMD) is a critical step, catalyzed by isoflavone 2'-hydroxylase (I2'H), another P450 enzyme. frontiersin.org This compound, DMD, serves as the direct precursor for the enzymatic reduction that yields sophorol (B1235898). frontiersin.org

Role of Isoflavone Reductase in this compound Formation

The conversion of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD) to sophorol is catalyzed by the enzyme isoflavone reductase (IFR). frontiersin.orgresearchgate.net This NADPH-dependent enzyme is crucial as it introduces the chirality that defines the sophorol molecule. frontiersin.orgoup.com Research has shown that IFR from various leguminous plants, such as pea (Pisum sativum) and alfalfa (Medicago sativa), stereospecifically produces the (3R)-enantiomer of sophorol, also known as (-)-sophorol (B1260885). oup.comnih.gov This finding was a significant correction to earlier assumptions that the naturally occurring product was the (3S)-enantiomer.

The enzymatic reduction of the double bond in the isoflavone precursor by IFR establishes a chiral center at the C-3 position of the resulting isoflavanone (B1217009). frontiersin.orgoup.com This stereochemical outcome is a key determinant for the subsequent steps in the biosynthesis of more complex pterocarpans, such as (+)-pisatin in pea. nih.govebi.ac.uk Studies involving RNA interference (RNAi) to inactivate the IFR gene in pea hairy roots resulted in the accumulation of DMD and a deficiency in (+)-pisatin biosynthesis, further confirming the essential role of IFR in this pathway. nih.govebi.ac.ukebi.ac.uk

Intermediates and Precursors in the Biosynthetic Route

The biosynthetic pathway to this compound is a multi-step process involving several key intermediates and precursors. The initial precursors are derived from the general phenylpropanoid pathway, leading to the formation of isoflavones.

| Precursor/Intermediate | Enzyme(s) | Product |

| Phenylalanine | PAL, C4H, 4CL | p-Coumaroyl CoA |

| p-Coumaroyl CoA, Malonyl-CoA | CHS, CHI | Naringenin/Liquiritigenin |

| Naringenin/Liquiritigenin | IFS, HIDH | Genistein/Daidzein |

| Daidzein | I2'H | 2',7,4'-Trihydroxyisoflavone |

| 2',7,4'-Trihydroxyisoflavone | Further modifications | 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD) |

| 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD) | Isoflavone Reductase (IFR) | (-)-Sophorol [(3R)-sophorol] |

Data sourced from multiple studies. frontiersin.orgnih.gov

While the direct precursor to sophorol is 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD), the pathway leading to DMD itself involves a series of hydroxylation and other modification reactions on the basic isoflavone skeleton. frontiersin.org For instance, in the biosynthesis of (+)-pisatin in pea, formononetin (B1673546) is a key intermediate that undergoes 3'-hydroxylation to form calycosin. frontiersin.org These modifications highlight the metabolic grid that can lead to a diversity of isoflavonoid structures.

Following the formation of (-)-sophorol, it can be further metabolized. For example, the enzyme sophorol reductase (SOR) converts (-)-sophorol to (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol [(-)-DMDI], another chiral intermediate in the biosynthesis of (+)-pisatin. nih.govebi.ac.ukebi.ac.uk The involvement of these specific intermediates underscores the intricate and sequential nature of the biosynthetic pathway.

Stereochemical Control and Chirality in Biosynthesis

The stereochemistry of sophorol is a critical aspect of its biosynthesis and subsequent biological function. Sophorol possesses a single chiral center at the C3 position, giving rise to two enantiomers: this compound and (-)-sophorol. Early research was corrected by circular dichroism spectral analysis, which confirmed that the enzymatically synthesized product in pea is (-)-sophorol, possessing the (3R)-configuration.

The enzyme isoflavone reductase (IFR) is solely responsible for establishing this chirality, converting the achiral isoflavone precursor (DMD) into the chiral isoflavanone (-)-sophorol. frontiersin.orgoup.com This stereospecific reduction is a pivotal control point in the biosynthesis of certain pterocarpan (B192222) phytoalexins. For instance, in pea, the biosynthesis of the phytoalexin (+)-pisatin proceeds through intermediates with the opposite C-3 absolute configuration, namely (-)-sophorol and (-)-DMDI. nih.govebi.ac.uk This indicates that a subsequent inversion of stereochemistry must occur later in the pathway to yield the final (+)-pterocarpan. It has been proposed that the conversion of (-)-DMDI to an achiral isoflavene intermediate allows for this change in configuration. ebi.ac.uknih.gov

The stereochemical control exerted by IFR and subsequent enzymes is fundamental to the biological activity of the final pterocarpan products, as different stereoisomers often exhibit distinct antimicrobial properties. oup.com

Chemical Synthesis Approaches for this compound and its Analogues

While nature has perfected the synthesis of sophorol, chemical methods have also been developed to access this molecule and its derivatives, providing a means for further study and the creation of novel analogues.

Historical Synthetic Routes (e.g., from Isoflavones)

One of the notable historical methods for synthesizing isoflavones involves the oxidative rearrangement of 2'-hydroxychalcones. A significant advancement in this area was the use of thallium(III) nitrate (B79036) in methanol (B129727). rsc.orgrsc.org This reagent facilitates the conversion of a 2'-hydroxychalcone (B22705) to a 1-(2-hydroxyphenyl)-3,3-dimethoxy-2-phenylpropan-1-one intermediate, which can then be cyclized to form the isoflavone core. rsc.org This method was successfully applied to the synthesis of (±)-sophorol, providing a racemic mixture of the compound. rsc.orgrsc.org

Another established route for isoflavone synthesis begins with deoxybenzoins. scirp.org These starting materials can undergo cyclization to form the isoflavone scaffold. While effective, some of these earlier synthetic routes were often time-consuming. scirp.org More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have provided more efficient pathways to isoflavones. scirp.org

The synthesis of sophorol and its analogues remains an area of interest for organic chemists, driven by the desire to explore the structure-activity relationships of this class of compounds.

Enzymatic and Bioconversion Strategies for this compound Production

Harnessing biological systems offers a powerful alternative to chemical synthesis for producing specific stereoisomers of complex molecules.

The enzymes responsible for sophorol biosynthesis can be produced using recombinant DNA technology and used for in vitro synthesis. The gene for isoflavone reductase (IFR) from pea has been expressed in host organisms like Escherichia coli. arizona.edu The purified recombinant enzyme can then be used in a cell-free system to convert the substrate 2',7-dihydroxy-4',5'-methylenedioxyisoflavone into sophorol in the presence of the necessary cofactor, NADPH. researchgate.netnih.gov This approach is invaluable for studying enzyme kinetics, substrate specificity, and stereochemical outcomes, as demonstrated by the studies that clarified the stereochemistry of the sophorol produced by pea IFR. arizona.edunih.gov

| Enzyme | Source Organism | Recombinant Host | Substrate | Product |

| Isoflavone Reductase (IFR) / DMIRase | Pisum sativum (Pea) | E. coli | 2',7-dihydroxy-4',5'-methylenedioxyisoflavone | (-)-Sophorol |

Microbial bioconversion, or whole-cell biocatalysis, uses engineered microorganisms to perform specific chemical transformations. An E. coli or yeast strain engineered to express the isoflavone reductase (IFR) gene could be used to convert an externally supplied precursor into sophorol. frontiersin.orgmdpi.com This strategy leverages the cell's machinery to produce the enzyme and provide the necessary cofactors (like NADPH), often simplifying the process compared to using purified enzymes. mdpi.com While specific large-scale bioconversion of a precursor to this compound is not extensively detailed, the successful engineering of microbes for other multi-step isoflavonoid syntheses demonstrates the feasibility of this approach. frontiersin.orgnih.gov For example, co-cultivation of a naringenin-producing E. coli strain with an isoflavone synthase (IFS)-expressing Saccharomyces cerevisiae strain has been shown to produce the isoflavone genistein. frontiersin.org A similar strategy could be envisioned where a microbe producing the sophorol precursor feeds a second microbe expressing IFR.

Metabolic engineering aims to redesign the metabolism of a host organism, such as Saccharomyces cerevisiae (yeast) or E. coli, to achieve high-yield production of a target molecule from simple carbon sources like glucose. nih.govfrontiersin.org For isoflavonoids like sophorol, this involves introducing the entire biosynthetic pathway into the microbial host. frontiersin.orgfrontiersin.org

Key strategies for enhancing production include:

Pathway Reconstruction : Introducing all the necessary plant enzyme genes (e.g., phenylalanine ammonia-lyase, chalcone synthase, chalcone reductase, isoflavone synthase, and isoflavone reductase) into the microbial host. researchgate.netnih.gov

Enzyme Screening : Testing enzymes from different plant sources to find the most active and stable versions for use in the microbial chassis. nih.gov

Optimizing Precursor Supply : Engineering the host's central metabolism to increase the availability of key precursors like malonyl-CoA, which is often a limiting factor in polyketide synthesis. researchgate.net

Dynamic Regulation : Implementing genetic circuits that can dynamically control the expression of pathway genes to balance metabolic load and optimize flux towards the product. nih.gov

Subcellular Engineering : Targeting enzymes to specific cellular compartments, such as the endoplasmic reticulum for membrane-bound P450 enzymes, to improve their function and facilitate substrate channeling. researchgate.net

Using these advanced synthetic biology and metabolic engineering tools, researchers have successfully engineered yeast to produce the core isoflavone daidzein at titers of up to 85.4 mg/L from glucose. nih.gov By extending such an engineered pathway with the appropriate hydroxylases and isoflavone reductase, a yeast or bacterial strain could be developed for the de novo production of this compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like (+)-Sophorol. emerypharma.com It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C). emerypharma.com One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, are fundamental for initial structural assessment. emerypharma.comnanalysis.com

¹H-NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include chemical shift (δ), multiplicity (splitting pattern), coupling constants (J), and integration. emerypharma.com For instance, the ¹H-NMR spectrum of a related compound, sophorose, shows anomeric hydrogen signals at approximately 4.8 and 4.2 ppm, indicating the presence of α-glucopyranose and β-glucopyranose units respectively. researchgate.net

¹³C-NMR (Carbon NMR): This method reveals the number of non-equivalent carbon atoms in a molecule and provides insights into their hybridization and chemical environment.

Two-dimensional (2D) NMR Spectroscopy: 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals and establishing the complete connectivity of the molecule. nanalysis.comemory.edu

COSY: Identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com

HSQC: Correlates directly bonded proton and carbon atoms. nanalysis.com

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule. nanalysis.com

| Nucleus | Experiment | Key Observations | Reference |

|---|---|---|---|

| ¹H | 1D NMR | Anomeric proton signals around 4.2-4.8 ppm. | researchgate.net |

| ¹³C | 1D NMR | Signals indicating the carbon framework of the sugar moieties. | researchgate.net |

| ¹H-¹H | COSY | Cross-peaks revealing proton-proton coupling networks within the sugar rings. | emerypharma.com |

| ¹H-¹³C | HSQC | Correlation of each proton to its directly attached carbon. | nanalysis.com |

| ¹H-¹³C | HMBC | Long-range correlations establishing linkages between different parts of the molecule. | nanalysis.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify functional groups present in a molecule. innovatechlabs.comrtilab.com When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to the vibrational modes of their chemical bonds. youtube.com This absorption pattern creates a unique spectral "fingerprint" of the molecule. rtilab.com

The FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). youtube.com Characteristic absorption bands in the spectrum of this compound would confirm the presence of key functional groups such as:

Hydroxyl (-OH) groups: Broad absorption bands in the region of 3200-3600 cm⁻¹.

Carbonyl (C=O) group of the ketone: A sharp, strong absorption band typically around 1650-1700 cm⁻¹.

Aromatic C=C bonds: Absorption bands in the 1450-1600 cm⁻¹ region.

C-O bonds: Absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

FT-IR analysis is a rapid and non-destructive method that provides valuable qualitative information about the molecular structure. pressbooks.pub

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The wavelengths at which absorption occurs (λmax) are characteristic of the chromophores (light-absorbing groups) present in the molecule. upi.edu

For this compound, which contains aromatic rings and a carbonyl group, the UV-Vis spectrum is expected to show distinct absorption bands. msu.edu These absorptions are due to π → π* and n → π* transitions. msu.edu The position and intensity of these bands can be influenced by the solvent used for the analysis. nist.gov While UV-Vis spectroscopy is generally less structurally informative than NMR or IR, it is a useful technique for confirming the presence of conjugated systems and for quantitative analysis. libretexts.orgupi.edu

Table 2: Expected UV-Vis Absorption Maxima for Chromophores in this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Reference |

|---|---|---|---|

| Aromatic Rings | π → π | ~200-280 | msu.edu |

| Carbonyl Group (C=O) | n → π | ~270-300 | msu.edu |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It provides crucial information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy.

Hyphenated techniques, which combine a separation method with mass spectrometry, are particularly powerful for analyzing complex mixtures and for providing further structural information. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. wikipedia.org It is well-suited for the analysis of polar and thermally labile compounds like many natural products. wikipedia.orgshimadzu.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS is an advancement of LC-MS that uses smaller stationary phase particles, resulting in higher resolution, increased sensitivity, and faster analysis times. measurlabs.com UPLC-MS/MS, a tandem mass spectrometry approach, allows for further fragmentation of selected ions, providing detailed structural information. measurlabs.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of volatile and thermally stable compounds. shimadzu.com While underivatized this compound may not be sufficiently volatile for GC-MS, derivatization can sometimes be employed to make it amenable to this technique.

These hyphenated methods are invaluable for both the identification and quantification of this compound in various matrices. axispharm.com

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. americanpharmaceuticalreview.com It is based on the inelastic scattering of monochromatic light, usually from a laser. americanpharmaceuticalreview.com The resulting Raman spectrum reveals the vibrational, rotational, and other low-frequency modes in a molecule.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can enhance the Raman signal by orders of magnitude. clinmedjournals.orgmdpi.com This enhancement occurs when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. americanpharmaceuticalreview.comclinmedjournals.org SERS is particularly useful for detecting and identifying trace amounts of a substance. clinmedjournals.orgspectroscopyonline.com The enhanced spectra can provide detailed fingerprint information for the structural characterization of compounds like this compound, even at very low concentrations. nih.gov

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that analyzes the elemental composition and the chemical and electronic state of the elements within a material. unimi.itwikipedia.org XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nanometers of the surface. eag.commicro.org.au

For a pure sample of this compound, XPS would be used to:

Confirm the elemental composition (Carbon, Oxygen).

Determine the chemical states of the carbon and oxygen atoms. For example, it can distinguish between carbon atoms in C-C, C-O, and C=O bonds, and oxygen atoms in C-O-H and C=O groups based on slight differences in their binding energies. malvernpanalytical.com

This technique provides valuable information about the surface chemistry of the compound. unimi.it

Chromatographic and Other Quantitative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of isoflavonoids, including this compound. The method's robustness allows for the separation and quantification of specific compounds within complex mixtures.

Research has demonstrated the use of Reverse Phase-HPLC (RP-HPLC) for the analysis of isoflavonoids. For instance, in the analysis of pisatin (B192138), a pterocarpan (B192222) phytoalexin derived from a pathway involving this compound, HPLC analysis was performed on a C18 column. apsnet.org The separation was achieved using a gradient of acetonitrile (B52724) and water, a common mobile phase for resolving isoflavonoid (B1168493) compounds. apsnet.org While specific HPLC methods dedicated solely to this compound are not extensively detailed in the provided literature, the principles applied to similar isoflavonoids are directly applicable.

A typical HPLC method for the quantification of an analyte like this compound would be developed and validated according to ICH guidelines. researchgate.net This involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to ensure the method is simple, accurate, and precise. researchgate.net For example, a study on other compounds utilized a mobile phase of phosphate (B84403) buffer and acetonitrile at a specific ratio and a defined flow rate to achieve separation on an ODS column. researchgate.net The retention time of the analyte is a key parameter for its identification and quantification against a standard curve. apsnet.orgresearchgate.net

Table 1: Representative HPLC Parameters for Isoflavonoid Analysis

| Parameter | Example Condition | Source |

| Column | Econosphere C18, 5 µm, 250 x 4.6 mm | apsnet.org |

| Mobile Phase | Acetonitrile/water gradient (e.g., 40% to 95% acetonitrile) | apsnet.org |

| Flow Rate | 1 mL/min | apsnet.org |

| Detection | UV, wavelength specific to the analyte | researchgate.netasianpubs.org |

This table presents example parameters based on the analysis of related isoflavonoids and general HPLC methodology. Specific conditions for this compound would require method development and validation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and specificity for the analysis of this compound, especially in complex biological matrices. This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for definitive identification and quantification.

In a study analyzing the methanolic extract of fruits, LC-MS was employed to identify various phytochemicals, including this compound. bibliomed.org The analysis identified this compound as an isoflavanone (B1217009) with a molecular weight of 300.0613. bibliomed.org Another study utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to identify and quantify chemical constituents from Sophora flavescens (Kushen) and Coptis chinensis (Huanglian). nih.gov This highlights the capability of LC-MS to analyze complex herbal extracts.

The development of an LC-MS method involves selecting an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and optimizing the mass spectrometer parameters for the target analyte. researchgate.netnih.gov For instance, an LC/API-MS method was used to analyze sophorolipids, confirming the structure of the fatty acid moiety through characteristic fragment ions. researchgate.net The choice of mobile phase additives, like formic acid, is crucial for achieving good ionization and chromatographic separation. nih.govresearchgate.net

Table 2: LC-MS Parameters for the Analysis of Related Compounds

| Parameter | Example Condition | Source |

| Chromatography | UPLC with a C18 column | nih.gov |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid | nih.govresearchgate.net |

| Ionization Source | ESI or APCI | researchgate.netnih.gov |

| Detection Mode | Positive or Negative Ion Mode | bibliomed.orgchromforum.org |

| Mass Analyzer | Time-of-Flight (TOF) or Triple Quadrupole | nih.gov |

This table provides a general overview of LC-MS parameters used for the analysis of phytochemicals, which would be adapted for the specific analysis of this compound.

Method Validation and Comparability Studies for this compound Detection

The validation of any analytical method is critical to ensure that it is suitable for its intended purpose, providing reliable and accurate results. scribd.comcampilab.by A comprehensive method validation for this compound detection using HPLC or LC-MS would involve assessing several key parameters as outlined by international guidelines. researchgate.net

These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scribd.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. scribd.com This is often assessed by determining the recovery of a known amount of spiked analyte in a placebo or sample matrix. scribd.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netscribd.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. scribd.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. rsc.org

Comparability studies are also essential, especially when different analytical techniques are used to measure the same analyte. For example, a study comparing HPLC-UV detection with gravimetric quantification and the anthrone (B1665570) assay for sophorolipids found that HPLC was significantly more specific and sensitive. nih.gov Such studies are crucial for establishing a gold-standard method for the quantification of this compound and for understanding the limitations and advantages of different analytical approaches. nih.gov

Biological Activities and Mechanistic Investigations of + Sophorol in Vitro

Cellular and Molecular Mechanisms of Action

The in vitro biological activities of (+)-Sophorol have been a subject of scientific inquiry, with studies exploring its effects on various cellular and molecular processes. Research has delved into its influence on programmed cell death, oxidative stress, key signaling pathways, and cellular structures.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its deregulation is a hallmark of cancer. berkeley.edu The process is executed by a family of cysteine proteases known as caspases. berkeley.edu In mammalian cells, a major pathway for caspase activation is initiated by the release of cytochrome c from the mitochondria. berkeley.edu This release is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic members (like Bcl-2) and pro-apoptotic members. mdpi.commdpi.com The balance between these opposing factions determines a cell's fate. mdpi.com

The intrinsic pathway of apoptosis is triggered by cellular stress and mitochondrial dysfunction, leading to the release of cytochrome c. mdpi.com In the cytosol, cytochrome c, along with Apaf-1 and ATP, forms a complex called the apoptosome, which activates the initiator caspase-9. mdpi.com Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell. mdpi.com

Studies on various compounds have shown that modulation of this pathway is a key mechanism for inducing cancer cell death. For instance, the expression levels of apoptosis-related genes, including those in the Bcl-2 and caspase families, can be significantly altered by bioactive molecules. plos.org An increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins can shift the balance towards cell death.

Influence on Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. mdpi.comthermofisher.com While they play roles in cell signaling and homeostasis, excessive levels of ROS can lead to oxidative stress, a condition that can damage cellular components like lipids, proteins, and DNA. thermofisher.com This damage is implicated in various pathological conditions, including cancer. thermofisher.com

The production of ROS can be influenced by external agents and is a known mechanism of action for some anti-cancer therapies. An increase in intracellular ROS can trigger apoptotic signaling pathways. nih.gov The relationship between ROS and apoptosis is complex; for example, some studies suggest that ROS can induce the release of cytochrome c from mitochondria, thereby initiating the intrinsic apoptotic cascade. researchgate.net The measurement of ROS levels is a common method to assess the oxidative state of cells in vitro. scielo.org.arnih.gov

Interactions with Cellular Receptors and Signaling Cascades

Cellular signaling pathways are intricate networks that transmit information from the cell surface to the nucleus, governing fundamental cellular processes such as proliferation, survival, and apoptosis. wikipedia.orgfrontiersin.org The Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways are three major signaling cascades often dysregulated in cancer. frontiersin.orghtct.com.br

The JAK/STAT pathway is activated by various cytokines and growth factors and plays a crucial role in immunity, cell division, and cell death. wikipedia.org Aberrant activation of this pathway is linked to various malignancies. frontiersin.org Similarly, the MAPK and PI3K/AKT pathways are central regulators of cell growth and survival. htct.com.brbiorender.com These pathways can interact with each other; for instance, activation of JAKs can also lead to the activation of the PI3K/AKT and MAPK signaling pathways. wikipedia.orgresearchgate.net The constitutive activation of these pathways can result in increased expression of anti-apoptotic genes like Bcl-2. htct.com.br Therefore, compounds that can modulate these signaling cascades are of significant interest in cancer research.

Effects on Cellular Membranes and Walls

The cell membrane is a dynamic structure composed primarily of a lipid bilayer and proteins, acting as a selective barrier and a platform for signaling events. nih.govwalshmedicalmedia.com The composition and physical properties of the membrane, such as fluidity, are critical for its function. savemyexams.commdpi.com Alterations to the membrane's structure can impact cellular processes, including signal transduction and cell viability. mdpi.comlaminarpharma.com

Some molecules can influence the biophysical properties of membranes, potentially leading to changes in the activity of membrane-associated proteins and triggering cellular responses. laminarpharma.com For example, changes in membrane lipid composition can affect the organization of membrane microdomains and influence cell signaling pathways. laminarpharma.com Furthermore, damage to the cell membrane can lead to a loss of integrity and ultimately cell death. thermofisher.com The interaction of compounds with the cell membrane can be a crucial aspect of their biological activity.

In Vitro Anti-Cancer and Antiproliferative Research

The potential of novel compounds to inhibit the growth of cancer cells is a primary focus of in vitro research. This is often assessed by testing their effects on various cancer cell lines.

Growth Inhibition in Various Cancer Cell Lines (e.g., HepG2 cells)

The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a fundamental step in anti-cancer drug discovery. researchgate.net This is typically done using in vitro assays on a panel of human cancer cell lines. researchgate.netmdpi.com The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits cell growth by 50%, is a standard metric for quantifying antiproliferative activity. mdpi.comnih.gov

The human hepatocellular carcinoma cell line, HepG2, is a widely used model for in vitro studies of liver cancer. plos.orgresearchgate.netnih.gov Research has shown that various natural and synthetic compounds can inhibit the growth of HepG2 cells. plos.orgnih.gov The mechanisms underlying this growth inhibition often involve the induction of cell cycle arrest and/or apoptosis. plos.orgnih.gov For example, a compound might cause HepG2 cells to lose their typical morphology, shrink, and detach from the culture surface, all of which are indicative of apoptosis. science.gov

Induction of Programmed Cell Death

This compound is classified as an isoflavonoid (B1168493), a class of naturally occurring polyphenolic compounds. nih.gov While direct research on the apoptosis-inducing capabilities of this compound is limited, extensive in vitro studies on related isoflavonoids, such as genistein (B1671435) and daidzein (B1669772), have established their potential to trigger programmed cell death in various cancer cell lines. nih.gov These studies provide a framework for the potential mechanisms by which this compound might act.

Isoflavonoids have been shown to induce apoptosis through the modulation of multiple cellular signaling pathways that are often dysregulated in cancer cells. nih.gov One of the key mechanisms involves the regulation of the NF-κB (nuclear factor kappa B) signaling pathway. nih.gov NF-κB is known to inhibit apoptosis, and isoflavones like genistein have been found to significantly inhibit its activity in breast, prostate, lung, and pancreatic cancer cells. nih.gov By suppressing NF-κB, these compounds can enhance the pro-apoptotic signals within cancer cells. nih.gov

Furthermore, isoflavonoids can trigger the intrinsic pathway of apoptosis, which is centered around the mitochondria. researchgate.net Studies on isoflavonoids isolated from Millettia taiwaniana demonstrated that these compounds could induce apoptosis in human leukemia HL-60 cells by activating caspase-9 and caspase-3. researchgate.net This activation is often a result of mitochondrial dysfunction, leading to the release of pro-apoptotic factors. researchgate.net The potential of isoflavones to induce apoptosis is also linked to their ability to mobilize intracellular copper, which leads to the generation of reactive oxygen species (ROS) and subsequent pro-oxidant cell death. mdpi.com

The following table summarizes the pro-apoptotic activities observed for various isoflavonoids in different cancer cell lines.

| Isoflavonoid | Cancer Cell Line | Mechanism of Action |

| Genistein | Prostate Cancer (LNCaP, DU145) | Induces apoptosis, inhibited by copper chelators, suggesting a role for copper-mediated ROS generation. mdpi.com |

| Daidzein | Prostate Cancer (LNCaP, DU145) | Induces apoptosis in a concentration-dependent manner, also linked to copper-mediated mechanisms. mdpi.com |

| Furowanin-A | Human Leukemia (HL-60) | Induces apoptosis through the activation of the caspase-9/caspase-3 pathway. researchgate.net |

| Warangalone | Human Leukemia (HL-60) | Triggers apoptosis via activation of caspase-9 and caspase-3, linked to mitochondrial dysfunction. researchgate.net |

| Isoerysenegalensein-E | Human Leukemia (HL-60) | Promotes apoptosis by enhancing the activity of caspase-9 and caspase-3. researchgate.net |

| Genistein | Breast, Prostate, Lung, Pancreatic Cancer | Inhibits the DNA-binding activity of NF-κB, a known inhibitor of apoptosis. nih.gov |

This table presents data on isoflavonoids related to this compound. Direct studies on this compound's effects on programmed cell death are not extensively available.

Antiviral Properties and Immunomodulatory Effects

As with apoptosis, specific research into the antiviral and immunomodulatory activities of this compound is not widely available. However, the broader class of isoflavonoids has been the subject of numerous in vitro investigations for these properties. These studies indicate that isoflavonoids possess the potential to both inhibit viral infections and modulate immune responses, including the production of cytokines. nih.govmdpi.com

Activity Against Specific Viral Pathogens

In vitro studies have demonstrated that various isoflavonoids and related flavonoid compounds can inhibit a wide range of viruses, including both enveloped and non-enveloped viruses with either RNA or DNA genomes. nih.gov Genistein, one of the most studied isoflavones, has shown inhibitory effects on the infectivity of multiple viruses. nih.gov The antiviral mechanisms of isoflavonoids are diverse and can involve targeting different stages of the viral life cycle. For instance, some isoflavones have been found to inhibit viral entry or replication. asm.org

A study on soybean isoflavones reported that certain compounds could completely inhibit the cytopathic effects induced by the Human Immunodeficiency Virus (HIV) in vitro. acs.org Other research has highlighted the activity of various isoflavonoids against viruses such as Herpes Simplex Virus (HSV) and poliovirus. nih.gov

The table below details the antiviral activities of several isoflavonoids against specific viruses as demonstrated in in vitro assays.

| Isoflavonoid/Related Flavonoid | Virus |

| Genistein | Human Immunodeficiency Virus (HIV) acs.org |

| Torvanol A | Herpes Simplex Virus-1 (HSV-1) nih.gov |

| Irisolidone | JC Virus nih.gov |

| Kaempferol | Herpes Simplex Virus-1 (HSV-1), Poliovirus nih.gov |

| Luteolin | Coronavirus nih.gov |

| KIN 101 (Isoflavone) | Hepatitis C Virus (HCV), Influenza A Virus asm.org |

This table summarizes antiviral data for various isoflavonoids. Research specifically investigating the antiviral properties of this compound is limited.

Cytokine-Stimulating Capabilities

The immunomodulatory effects of isoflavonoids include their ability to influence the production of cytokines, which are key signaling molecules in the immune system. mdpi.com Depending on the specific compound, the cell type, and the stimulus, isoflavonoids can either suppress the production of pro-inflammatory cytokines or, in some cases, enhance the secretion of certain interleukins. nih.govtermedia.pl

For example, in vitro studies on synovial cells stimulated with interleukin-1β (IL-1β) showed that the isoflavone (B191592) daidzein could significantly inhibit the production of IL-6. nih.gov In contrast, genistein and glycitein (B1671905) did not show the same effect under these specific conditions. nih.gov Other studies have noted that genistein can activate the secretion of interleukin-like cytokines such as IL-2 and IL-3 from spleen cells, suggesting a stimulating effect on cellular immunity. termedia.pl

The collective research indicates that isoflavonoids can modulate cytokine secretion, which points to a potential anti-inflammatory and immunoregulatory role. mdpi.com These compounds have been shown to downregulate pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8 in various cell culture assays. mdpi.com

| Isoflavonoid | Cell Type | Effect on Cytokine Production |

| Daidzein | Synovial MH7A cells | Significantly inhibited IL-1β-stimulated IL-6 production. nih.gov |

| Genistein | Synovial MH7A cells | No inhibitory effect on IL-1β-stimulated IL-6 or IL-8 production. nih.gov |

| Glycitein | Synovial MH7A cells | No inhibitory effect on IL-1β-stimulated IL-6 or IL-8 production. nih.gov |

| Genistein | Spleen cells | Activates secretion of IL-2 and IL-3. termedia.pl |

| Isoflavones (general) | Various cell culture assays | Downregulate pro-inflammatory cytokines including TNF-α, IL-6, IL-8, and IL-1β. mdpi.com |

Other Investigated Biological Activities (e.g., Leptin Inhibition)

Beyond the more broadly studied areas of anticancer and antiviral effects, specific in silico research has identified this compound as a potential inhibitor of the hormone leptin. A molecular docking study was conducted to screen a library of phytochemicals for their potential to bind to and inhibit leptin, a key hormone in regulating energy metabolism and body weight.

In this computational analysis, this compound was one of several compounds that demonstrated successful binding to the leptin protein. This binding suggests a potential mechanism where this compound could interfere with the interaction between leptin and its receptor, thereby inhibiting its biological signaling. While this is a promising finding from a molecular modeling perspective, further in vitro and in vivo experimental validation is required to confirm this inhibitory activity and to understand its physiological implications.

| Compound | Target | Study Type | Finding |

| This compound | Leptin | Molecular Docking | Demonstrated successful binding to the leptin protein, suggesting potential inhibitory activity. |

Structure Activity Relationship Sar Studies and Rational Design of + Sophorol Derivatives

Systematic Modification of (+)-Sophorol Chemical Scaffolds

The chemical scaffold of this compound, like other isoflavonoids, offers multiple sites for systematic modification to explore and enhance biological activity. These modifications are central to SAR studies and involve altering the core structure to create a library of analogues. researchgate.net

Key strategies for modifying the isoflavonoid (B1168493) scaffold include:

A- and B-Ring Substitution: The two aromatic rings (the benzopyran A-ring and the phenyl B-ring) are primary targets for modification. This involves the introduction, removal, or alteration of substituent groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and halogen atoms. The number and position of these groups can dramatically influence the molecule's electronic properties, polarity, and ability to interact with biological targets. nih.gov

Glycosylation: The attachment of sugar moieties to the isoflavonoid core is a common natural and synthetic modification. researchgate.net Glycosylation can have a profound impact on a compound's solubility, stability, and bioavailability. researchgate.net Varying the type of sugar, its attachment point, and the linkage can lead to derivatives with significantly different pharmacological profiles, sometimes transforming an inactive aglycone into a potent glycoside or vice-versa. researchgate.net

Stereochemistry: this compound possesses a chiral center at the C3 position, with the (3R)-stereochemistry being confirmed in nature. science.gov The synthesis of analogues with different stereochemistry (e.g., the (3S)-enantiomer or racemic mixtures) is a critical aspect of SAR to determine if biological activity is stereospecific.

Identification of Pharmacophores and Key Structural Features for Bioactivity

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to exert a specific biological activity. researchgate.net For the isoflavonoid class, several key pharmacophoric features have been identified that are crucial for their bioactivity. nih.gov

Planar Heterocyclic System: The 3-phenylchroman skeleton forms a relatively planar structure that is critical for intercalation or interaction with flat receptor surfaces or enzyme active sites.

Hydrogen Bond Donors and Acceptors: The hydroxyl (-OH) groups on the aromatic rings are quintessential pharmacophoric features. They can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues in target proteins. The 7-hydroxyl group, present in this compound, has been found to be particularly important for improving the receptor binding affinity of benzopyran-based compounds. nih.gov

Hydrophobic and Aromatic Regions: The phenyl B-ring and the benzoyl portion of the A-ring provide hydrophobic and aromatic regions that can engage in van der Waals, pi-pi, or hydrophobic interactions with the biological target. nih.gov

The B-Ring Position: A defining feature of isoflavonoids is the attachment of the B-ring at the C3 position of the C-ring. nih.gov This specific arrangement distinguishes them from other flavonoid classes and is fundamental to their interaction with many biological targets, including estrogen receptors. nih.gov

A hypothetical pharmacophore model for isoflavonoids typically includes one or more hydrogen bond acceptor sites, hydrogen bond donor sites, and aromatic/hydrophobic regions, arranged in a specific three-dimensional geometry. nih.gov

Impact of Substituent Groups on Biological Efficacy

The type and position of substituent groups on the this compound scaffold are expected to have a significant impact on biological efficacy, a principle well-established for the isoflavonoid class.

Hydroxyl Groups: The presence and placement of hydroxyl groups are arguably the most critical determinants of activity for many isoflavonoids. For instance, in related benzopyran structures, the introduction of a hydroxyl group at the 7-position significantly improves receptor affinity. nih.gov The antioxidant capacity of isoflavonoids is also strongly linked to the B-ring hydroxylation pattern.

Methoxy Groups: The methylation of hydroxyl groups to form methoxy groups alters the molecule's hydrogen-bonding capability and increases its lipophilicity. This can change the mechanism of action or improve membrane permeability and oral bioavailability.

Prenyl Groups: The addition of prenyl chains can enhance the lipophilicity of the isoflavonoid and facilitate its interaction with cell membranes, often leading to increased potency or a shift in biological activity. theinterstellarplan.com

Glycosidic Moieties: As noted, glycosylation can dramatically alter a compound's properties. While sometimes viewed as just a "solubilizer," the sugar moiety can be a key part of the pharmacophore, leading to semisynthetic glycoconjugates that are significantly more potent than the parent isoflavone (B191592). researchgate.net

The following table summarizes the general effects of key substituent groups on the bioactivity of isoflavonoids, which can be extrapolated to the design of this compound derivatives.

| Substituent Group | Position(s) on Isoflavonoid Core | General Impact on Bioactivity |

| Hydroxyl (-OH) | C-7, C-5, C-4' | Often essential for receptor binding and antioxidant activity. Acts as H-bond donor/acceptor. nih.gov |

| Methoxy (-OCH3) | C-7, C-4' | Increases lipophilicity, may improve cell permeability; removes H-bonding ability. nih.gov |

| Glycoside (e.g., Glucose) | C-7 | Significantly increases water solubility; can act as a prodrug moiety, improving bioavailability. researchgate.net |

| Prenyl | C-6, C-8, C-3' | Increases lipophilicity; can enhance membrane interaction and potency. theinterstellarplan.com |

Design Principles for Novel this compound Analogues

The rational design of novel analogues based on the this compound scaffold follows established medicinal chemistry principles, aiming to improve upon the properties of the natural lead compound.

Targeted synthesis relies on the SAR data gathered from initial studies. The goal is to create new molecules where specific structural features are deliberately included to enhance a desired biological effect. researchgate.net

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties (a bioisostere) to improve potency or reduce side effects. numberanalytics.com For example, a hydroxyl group could be replaced with a thiol (-SH) or an amino (-NH2) group to probe the importance of the hydrogen bond.

Structure Simplification/Elaboration: Based on the identified pharmacophore, the this compound structure can be simplified by removing non-essential parts to improve synthetic accessibility and pharmacokinetic properties. researchgate.net Conversely, the structure can be elaborated by adding new functional groups to exploit additional binding interactions with the target.

Hybridization: This strategy involves combining the this compound scaffold with another known pharmacophore to create a hybrid molecule with dual or enhanced activity. researchgate.net

Lead optimization is the process of refining a promising lead compound, like this compound, to produce a preclinical drug candidate. danaher.com This iterative process aims to enhance desired properties while minimizing undesirable ones. patsnap.com

Improving Potency and Selectivity: The primary goal is often to increase the compound's potency (the concentration required to produce an effect) and its selectivity (its ability to act on the desired target without affecting other targets). patsnap.com This is achieved through fine-tuning the structure based on SAR, often guided by computational modeling and X-ray crystallography. numberanalytics.com

Optimizing ADMET Properties: A successful drug must have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. patsnap.com Optimization strategies may include:

Prodrugs: Converting the lead into a prodrug, an inactive form that is metabolized into the active drug in the body. Glycosylation is a classic example of a prodrug strategy for isoflavonoids. researchgate.net

Blocking Metabolic Sites: Identifying sites on the molecule that are susceptible to rapid metabolism and modifying them to increase the drug's half-life.

Modulating Physicochemical Properties: Adjusting properties like lipophilicity and pKa to improve solubility and membrane permeability.

Scaffold Hopping: If the original isoflavonoid scaffold presents insurmountable problems (e.g., toxicity, poor properties), scaffold hopping can be employed. This involves replacing the core structure with a chemically different one while preserving the essential pharmacophoric geometry, potentially leading to novel compounds with better drug-like properties. numberanalytics.comdanaher.com

Computational Modeling and in Silico Approaches in + Sophorol Research

Molecular Docking Simulations for Ligand-Target Interactions